Ethyl 4-chloro-2-fluorophenylacetate
Overview
Description
Ethyl 4-chloro-2-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2 It is an ester derived from 4-chloro-2-fluorophenylacetic acid and ethanol
Scientific Research Applications
Ethyl 4-chloro-2-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-fluorophenylacetate can be synthesized through the esterification of 4-chloro-2-fluorophenylacetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluorophenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-chloro-2-fluorophenylacetic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-chloro-2-fluorophenylacetic acid and ethanol.
Reduction: 4-chloro-2-fluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-fluorophenylacetate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological targets. The chlorine and fluorine atoms in the aromatic ring can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Ethyl 4-chloro-2-fluorophenylacetate can be compared with other similar esters such as:
Ethyl 4-chlorophenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-fluorophenylacetate: Lacks the chlorine atom, leading to different chemical and biological properties.
Ethyl 4-bromo-2-fluorophenylacetate:
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCPRLQLHLRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403862 | |
Record name | ethyl 4-chloro-2-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188424-98-8 | |
Record name | ethyl 4-chloro-2-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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